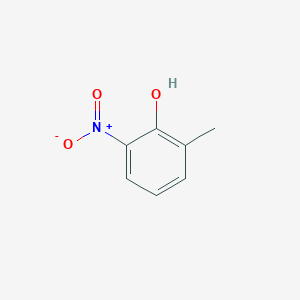

2-Methyl-6-nitrophenol

Description

Properties

IUPAC Name |

2-methyl-6-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQDKZPFDOWHRDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8074491 | |

| Record name | 6-Nitro-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13073-29-5 | |

| Record name | 6-Nitro-o-cresol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013073295 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13073-29-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28585 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Nitro-o-cresol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8074491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methyl-6-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 6-NITRO-O-CRESOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MT3JV8WM6S | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-6-nitrophenol (CAS: 13073-29-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-nitrophenol, also known as 6-nitro-o-cresol, is an aromatic organic compound with the chemical formula C₇H₇NO₃.[1] It is characterized by a phenol ring substituted with a methyl group at position 2 and a nitro group at position 6.[2] This yellow crystalline solid has garnered attention across various scientific fields, including chemistry, biology, and environmental science, due to its unique chemical properties and potential biological activities.[2]

Industrially, it serves as a precursor and intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.[1] Its biological profile includes studied antimicrobial, antifungal, antioxidant, and anti-inflammatory activities.[1] It is also an active ingredient in some pesticides, where its mechanism involves the disruption of physiological processes in target organisms.[1] This guide provides a comprehensive technical overview of its properties, synthesis, biological activity, and safety protocols.

Physicochemical and Identification Data

Quantitative data for this compound are summarized below for easy reference.

Table 1: Chemical Identifiers

| Identifier | Value | Source |

| CAS Number | 13073-29-5 | [1][2][3][4] |

| IUPAC Name | This compound | [4] |

| Synonyms | 6-Nitro-o-cresol, 2-Nitro-6-methylphenol, 6-Nitro-2-cresol, 2-Hydroxy-3-methylnitrobenzene | [1][4] |

| Molecular Formula | C₇H₇NO₃ | [1][2][3] |

| InChI Key | AQDKZPFDOWHRDZ-UHFFFAOYSA-N | [2][4][5] |

| SMILES | CC1=C(C(=CC=C1)--INVALID-LINK--[O-])O | [1][4] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 153.14 g/mol | [2][3][4] |

| Appearance | White to yellow or light brown crystalline powder/solid | [1] |

| Melting Point | 68-75 °C | [2][6] |

| Boiling Point | 235.8 ± 20.0 °C at 760 mmHg | [6] |

| Solubility in Water | Sparingly soluble (1.7 g/L at 25 °C) | [1] |

| pKa | 7.48 ± 0.24 (Predicted) | [1] |

| LogP | 2.17 | [6] |

| Topological Polar Surface Area (TPSA) | 66.1 Ų | [4] |

| Flash Point | 104.0 ± 10.2 °C | [6] |

Synthesis and Manufacturing

The primary methods for synthesizing this compound are the direct nitration of o-cresol and the diazotization of 2-methyl-6-nitroaniline followed by hydrolysis.

Experimental Protocols

Protocol 1: Synthesis via Nitration of o-Cresol

This method involves the direct electrophilic aromatic substitution of o-cresol. It typically yields a mixture of isomers, primarily this compound and 2-methyl-4-nitrophenol.[2]

-

Materials : o-cresol (2-methylphenol), nitric acid (70%), sulfuric acid (concentrated), ice bath, beaker, magnetic stirrer, separation funnel, recrystallization solvent (e.g., ethanol/water mixture).

-

Procedure :

-

Prepare a nitrating mixture by slowly adding nitric acid to an excess of concentrated sulfuric acid in a beaker cooled in an ice bath. Maintain the temperature between 0-5°C.[2]

-

Slowly add o-cresol to the stirred nitrating mixture, ensuring the temperature does not exceed 5°C.

-

Continue stirring the reaction mixture in the ice bath for 4-6 hours.[2]

-

After the reaction is complete, pour the mixture over crushed ice and water to precipitate the crude product.

-

Filter the resulting solid, wash with cold water to remove residual acid, and dry.

-

-

Purification : The primary challenge is the separation of the this compound and 2-methyl-4-nitrophenol isomers.[2] This is typically achieved via fractional crystallization or column chromatography. Reported yields for this compound from this method are around 28%.[2]

Protocol 2: Synthesis via Diazotization of 2-Methyl-6-nitroaniline

This method offers higher purity and yield compared to direct nitration.[2] It involves converting 2-methyl-6-nitroaniline into a diazonium salt, which is then hydrolyzed to the corresponding phenol.

-

Materials : 2-methyl-6-nitroaniline, aqueous sodium hydroxide solution (e.g., 5N), hydrochloric acid, sodium nitrite, ice, heating mantle, condenser.

-

Procedure :

-

Hydrolysis (Phenol Formation) : A high-yield process involves heating 2-methyl-6-nitroaniline with an aqueous sodium hydroxide solution (approx. 17% by weight).[7] For example, 0.20 mol of 2-methyl-6-nitro-aniline is heated in 500 ml of 5N NaOH to 170°C and held for approximately 50 hours.[7]

-

After the reaction, the mixture is cooled.

-

The reaction mixture is then acidified with cooling using hydrochloric acid to precipitate the product.[7]

-

The crystalline product is collected by suction filtration and washed with water.

-

-

Purification : This method can yield a product with >98% purity without extensive purification.[2] A reported yield for this type of process is 95%.[7]

Comparison of Synthesis Methods

Table 3: Comparison of Synthesis Methods

| Parameter | Nitration of o-Cresol | Diazotization of 2-Methyl-6-Nitroaniline |

| Reported Yield | ~28% | 74-95% |

| Purity | Requires significant isomer separation | >98% with minimal purification |

| Reaction Time | 4–6 hours | 2–3 hours per step (diazotization), ~50 hours (hydrolysis) |

| Industrial Scalability | Limited due to isomer separation issues | High |

Synthesis Workflow Visualization

Caption: Comparative workflow for the synthesis of this compound.

Biological and Chemical Activity

Mechanism of Action

The biological activity of this compound is linked to its functional groups.[2] The phenolic hydroxyl group can participate in hydrogen bonding, potentially influencing the structure and function of biological molecules.[2] The nitro group can be reduced to form reactive intermediates that interact with cellular components.[2] In pesticide applications, it acts as a biocide by disrupting the physiological processes of pests.[1] Some nitrophenols are known to exert toxicity by uncoupling oxidative phosphorylation in mitochondria.[2][8]

Potential Metabolic Pathways

While specific metabolic data for this compound is limited, the metabolism of related nitrophenols (2- and 4-nitrophenol) has been studied and provides a likely model. Metabolism generally proceeds through Phase I (functionalization) and Phase II (conjugation) reactions.

-

Phase I Reactions : Mediated by cytochrome P450 enzymes, these include oxidation to form catechols and reduction of the nitro group to form an aminophenol.[9]

-

Phase II Reactions : The parent compound and its Phase I metabolites undergo conjugation with molecules like glucuronic acid or sulfate to form more water-soluble compounds that are easier to excrete.[9]

Caption: Potential metabolic pathway of this compound in vivo.

Analytical Methods

The analysis and characterization of this compound and its related isomers are commonly performed using gas chromatography (GC) and mass spectrometry (MS).[10] These techniques are suitable for separating the compound from complex mixtures and confirming its identity and purity.[10] For detailed structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is also a key technique.[1][11]

Safety and Handling

This compound is a hazardous chemical that requires careful handling.

GHS Hazard Information

Table 4: GHS Hazard Classification

| Hazard Class | Code | Description |

| Acute Toxicity, Oral | H302 | Harmful if swallowed |

| Skin Corrosion/Irritation | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation | H318 / H319 | Causes serious eye damage / irritation |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation |

| Acute Toxicity, Dermal | H311 | Toxic in contact with skin |

| Hazardous to the Aquatic Environment | H412 | Harmful to aquatic life with long lasting effects |

Signal Word : Danger[4][5][12]

Pictograms : GHS06 (Toxic), GHS05 (Corrosion), GHS07 (Exclamation Mark)

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Use only in a chemical fume hood to ensure adequate ventilation.[6][14] Eyewash stations and safety showers should be readily accessible.[13]

-

Personal Protective Equipment :

-

Eye/Face Protection : Wear safety goggles or a face shield.[6]

-

Skin Protection : Wear chemical-resistant gloves (inspect before use) and appropriate protective clothing.[6][14]

-

Respiratory Protection : Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or irritation occurs.[13]

-

-

General Hygiene : Wash hands thoroughly after handling.[6] Do not eat, drink, or smoke when using this product.[13]

Spill and Disposal Management

Caption: Logical workflow for handling a solid spill of this compound.

References

- 1. Page loading... [guidechem.com]

- 2. This compound|CAS 13073-29-5|For Research [benchchem.com]

- 3. chemscene.com [chemscene.com]

- 4. This compound | C7H7NO3 | CID 83103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 13073-29-5 [sigmaaldrich.com]

- 6. This compound | CAS#:13073-29-5 | Chemsrc [chemsrc.com]

- 7. DE3536192A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 8. 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. atsdr.cdc.gov [atsdr.cdc.gov]

- 10. This compound | 13073-29-5 | FM70685 | Biosynth [biosynth.com]

- 11. 13073-29-5|this compound|BLD Pharm [bldpharm.com]

- 12. This compound | 13073-29-5 [sigmaaldrich.com]

- 13. fishersci.com [fishersci.com]

- 14. capotchem.com [capotchem.com]

A Technical Guide to the Structure and Properties of 2-Methyl-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of 2-Methyl-6-nitrophenol (CAS No: 13073-29-5). The information is curated for professionals in research, scientific, and drug development fields, with a focus on presenting clear, quantitative data and detailed experimental methodologies.

Chemical Identity and Structure

This compound is an organic aromatic compound featuring a phenol ring substituted with a methyl group at position 2 and a nitro group at position 6.[1] This substitution pattern, with both functional groups ortho to the hydroxyl group, influences its chemical and physical properties, including its acidity and potential for intramolecular hydrogen bonding.

Below is a 2D representation of the molecular structure of this compound.

Caption: 2D structure of this compound.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound[2] |

| CAS Number | 13073-29-5[2][3] |

| Molecular Formula | C₇H₇NO₃[1][3] |

| Canonical SMILES | CC1=C(C(=CC=C1)--INVALID-LINK--[O-])O[2][3] |

| InChI | InChI=1S/C7H7NO3/c1-5-3-2-4-6(7(5)9)8(10)11/h2-4,9H,1H3[2][3] |

| InChIKey | AQDKZPFDOWHRDZ-UHFFFAOYSA-N[2][3] |

| Synonyms | 6-Nitro-o-cresol, 2-nitro-6-methylphenol[2] |

Physicochemical and Spectroscopic Data

Physicochemical Properties

This table summarizes key physicochemical properties of this compound. It is a yellow crystalline solid with limited solubility in water.[3] There is a notable discrepancy in the reported melting point, which may be due to different measurement conditions or sample purities.

| Property | Value | Source |

| Molecular Weight | 153.14 g/mol | [1] |

| Appearance | Yellow crystalline solid | [3] |

| Melting Point | 69-69.5 °C | Patent Data |

| 147 °C | Chemical Supplier Data[4] | |

| Boiling Point | 235.8 ± 20.0 °C (at 760 Torr) | Predicted[4] |

| Density | 1.320 ± 0.06 g/cm³ (at 20 °C) | Predicted[4] |

| pKa | 7.48 ± 0.24 | Predicted[3][4] |

| Water Solubility | 1.7 g/L (at 25 °C) | [3] |

| LogP (Octanol-Water) | 2.6 | Computed[2] |

| Topological Polar Surface Area | 66.1 Ų | Computed[2] |

| Hydrogen Bond Donors | 1 | Computed[3] |

| Hydrogen Bond Acceptors | 3 | Computed[3] |

Spectroscopic Data

Spectroscopic data are crucial for the structural confirmation and purity assessment of this compound. While raw spectral data are best viewed in their original formats in spectral databases, this section outlines the expected characteristics based on the molecule's structure. Full spectra can be accessed through databases such as PubChem and SpectraBase.[2]

2.2.1. ¹H NMR Spectroscopy

A proton NMR spectrum of this compound is expected to show four distinct signals:

-

Hydroxyl Proton (-OH): A broad singlet, typically in the range of 5-12 ppm, whose chemical shift is highly dependent on solvent and concentration.

-

Aromatic Protons (Ar-H): Three signals in the aromatic region (approx. 6.8-8.0 ppm). Due to the substitution pattern, these protons will form a complex splitting pattern (likely a triplet and two doublets).

-

Methyl Protons (-CH₃): A sharp singlet around 2.2-2.5 ppm, corresponding to the three equivalent methyl protons.

2.2.2. ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to display seven unique carbon signals:

-

Aromatic Carbons: Six distinct signals in the range of 110-160 ppm. The carbons attached to the oxygen (C-OH) and the nitro group (C-NO₂) will be the most downfield in this region.

-

Methyl Carbon: One signal in the aliphatic region, typically around 15-25 ppm.

2.2.3. Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. Key absorption bands are expected at the following approximate wavenumbers (cm⁻¹):

-

O-H Stretch: A broad band around 3200-3500 cm⁻¹ (potentially sharpened by intramolecular hydrogen bonding).

-

C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹.

-

N-O Stretch (Asymmetric): A strong band around 1520-1560 cm⁻¹.

-

N-O Stretch (Symmetric): A strong band around 1340-1380 cm⁻¹.

-

C=C Stretch (Aromatic): Multiple bands in the 1450-1600 cm⁻¹ region.

-

C-O Stretch: A band in the 1200-1300 cm⁻¹ region.

2.2.4. Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the following features are expected:

-

Molecular Ion Peak (M⁺•): A peak at an m/z ratio of approximately 153, corresponding to the molecular weight of the compound.[5]

-

Key Fragments: Fragmentation of nitrophenols often involves the loss of neutral molecules like NO, NO₂, and CO.[6] Common fragments for this structure would likely include peaks corresponding to the loss of the nitro group (m/z 107) and subsequent rearrangements.

Experimental Protocols

Synthesis Protocol: From 2-Methyl-6-nitroaniline

This protocol is adapted from a patented method for the preparation of this compound in high purity and yield.

Objective: To synthesize this compound via the hydrolysis of 2-Methyl-6-nitroaniline.

Materials:

-

2-Methyl-6-nitroaniline (0.20 mol, 30.4 g)

-

5 N Sodium Hydroxide (NaOH) solution (500 mL)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Reaction vessel suitable for heating to 170 °C

-

Stirring apparatus

-

Heating mantle

-

Ice bath

-

Büchner funnel and filter flask

Procedure:

-

Reaction Setup: In a suitable reaction vessel, suspend 30.4 g (0.20 mol) of 2-Methyl-6-nitroaniline in 500 mL of 5 N aqueous sodium hydroxide solution.

-

Heating: Heat the mixture to 170 °C with continuous stirring.

-

Reaction Time: Maintain the reaction at 170 °C for 50 hours.

-

Cooling: After the reaction period, cool the mixture to room temperature.

-

Acidification: Carefully acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid. Perform this step in an ice bath to control the exothermic reaction. Continue adding acid until the solution is acidic and a crystalline product precipitates.

-

Isolation: Isolate the precipitated solid by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected product thoroughly with cold deionized water to remove any inorganic salts.

-

Drying: Dry the final product to obtain this compound. The reported yield for this method is approximately 95%.

Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

This protocol provides a general framework for the analysis of this compound using reverse-phase HPLC. Method optimization may be required based on the specific instrument and sample matrix.

Objective: To separate and quantify this compound in a sample mixture.

Materials and Equipment:

-

HPLC system with a UV-Vis detector

-

C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Formic Acid or Phosphoric Acid (for mobile phase modification)

-

Sample vials and filters

Chromatographic Conditions:

-

Mobile Phase: An isocratic or gradient mixture of water and acetonitrile. A typical starting point is 60:40 (v/v) Acetonitrile:Water, with 0.1% formic acid added to both phases to ensure sharp peak shapes.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: UV detection at the absorbance maximum of this compound (determined by UV scan, typically in the 270-280 nm and 350-360 nm range for nitrophenols).

-

Injection Volume: 10 µL

Procedure:

-

Standard Preparation: Prepare a stock solution of this compound of known concentration in the mobile phase or acetonitrile. Create a series of calibration standards by serial dilution.

-

Sample Preparation: Dissolve the sample in the mobile phase. Filter the sample through a 0.45 µm syringe filter to remove particulate matter before injection.

-

System Equilibration: Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

-

Analysis: Inject the calibration standards, followed by the unknown samples.

-

Data Processing: Identify the peak corresponding to this compound based on its retention time from the standard injections. Construct a calibration curve by plotting peak area versus concentration for the standards. Determine the concentration of the analyte in the samples by interpolating their peak areas on the calibration curve.

Safety and Handling

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated area or chemical fume hood.

GHS Hazard Classification:

-

H302: Harmful if swallowed[2]

-

H315: Causes skin irritation[2]

-

H318: Causes serious eye damage[2]

-

H335: May cause respiratory irritation[2]

Recommended Personal Protective Equipment (PPE):

-

Chemical-resistant gloves (e.g., nitrile)

-

Safety goggles or a face shield

-

Laboratory coat

Handling and Storage:

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of dust.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[4]

-

Keep away from oxidizing agents, heat, sparks, and open flames.

References

- 1. This compound|CAS 13073-29-5|For Research [benchchem.com]

- 2. This compound | C7H7NO3 | CID 83103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [guidechem.com]

- 4. This compound CAS#: 13073-29-5 [m.chemicalbook.com]

- 5. PubChemLite - this compound (C7H7NO3) [pubchemlite.lcsb.uni.lu]

- 6. chem.libretexts.org [chem.libretexts.org]

Chemical and Physical Properties

An In-Depth Technical Guide to 2-Methyl-6-nitrophenol

This technical guide provides a comprehensive overview of this compound, also known as 6-nitro-o-cresol, tailored for researchers, scientists, and drug development professionals. The document details its chemical properties, synthesis protocols, and biological activities, presenting data in a structured and accessible format.

The IUPAC name for 6-Nitro-o-cresol is This compound .[1] It is a yellow crystalline solid with a slight odor.[2] Below is a summary of its key quantitative properties.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO₃ | [1][2][3][4] |

| Molecular Weight | 153.14 g/mol | [1][2][4] |

| CAS Number | 13073-29-5 | [1][2][3][4] |

| Melting Point | 69-69.5 °C | [5] |

| Boiling Point | 235.8 ± 20.0 °C (at 760 Torr) | [3] |

| pKa | 7.48 ± 0.24 (Predicted) | [3] |

| Solubility in Water | Sparingly soluble (1.7 g/L at 25 °C) | [2] |

| Topological Polar Surface Area (TPSA) | 66.1 Ų | [1] |

| LogP | 1.60882 | [4] |

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Several synthesis routes have been reported, with varying yields and purities.

Protocol 1: Nitration of o-Cresol

This traditional method involves the electrophilic aromatic substitution of o-cresol.[5][6]

-

Materials : o-cresol (2-methylphenol), nitric acid (HNO₃), sulfuric acid (H₂SO₄) as a catalyst, and a solvent such as benzene, glacial acetic acid, or acetic anhydride.[5]

-

Procedure :

-

Dissolve o-cresol in the chosen solvent.

-

Slowly add a nitrating mixture of nitric acid and sulfuric acid to the solution while maintaining a low temperature to control the reaction.

-

The reaction yields a mixture of this compound and its positional isomer, 2-methyl-4-nitrophenol.[6]

-

The desired product can be separated from the mixture through techniques like column chromatography.

-

-

Yield : The yield of this compound can be around 23-35% of the theoretical yield, depending on the solvent and reaction conditions.[5]

Protocol 2: From 2-Methyl-6-nitroaniline

This process involves the conversion of 2-methyl-6-nitroaniline to the target compound.

-

Method A: Reaction with Sodium Hydroxide [5]

-

Materials : 2-methyl-6-nitroaniline, 5N aqueous sodium hydroxide solution, hydrochloric acid.

-

Procedure :

-

Heat a mixture of 2-methyl-6-nitroaniline in 5N sodium hydroxide solution to 170 °C and maintain this temperature for 50 hours.

-

After cooling, acidify the reaction mixture with hydrochloric acid while cooling.

-

The resulting crystalline product is collected by suction filtration and washed with water.

-

-

Yield : This method can produce a high yield of up to 95% of the theoretical yield with high purity.[5]

-

-

Method B: Diazotization and Phenol Boil [5]

-

Materials : 2-methyl-6-nitroaniline, nitrous acid.

-

Procedure :

-

Diazotize 2-methyl-6-nitroaniline with nitrous acid.

-

Subject the resulting diazonium salt to a phenol boil.

-

-

Yield : The yield is approximately 74% of the theoretical yield; however, this method may produce by-products that are difficult to remove.[5]

-

Biological Activity and Applications

This compound is a versatile compound with applications in various fields due to its biological activity.

-

Pharmaceutical and Agrochemical Intermediate : It serves as a precursor in the synthesis of various dyes, pharmaceuticals, and agrochemicals.[2]

-

Antimicrobial Properties : The compound exhibits antimicrobial and potential antifungal properties.[2] Studies have shown its efficacy against pathogenic bacteria.[6]

-

Enzyme Inhibition : It has been identified as an inhibitor of acetylcholinesterase (AChE), which suggests potential neurotoxic effects at high concentrations.[6]

-

Precursor for Hair Dyes : The reduction of the nitro group in this compound yields 2-amino-6-methyl-phenol, a compound used in the formulation of orange shades in hair dyes.[5]

Visualizations

The following diagrams illustrate the synthesis workflow and the proposed mechanism of action for this compound.

Caption: Synthesis pathways for this compound.

Caption: Proposed mechanism of action for this compound.

References

- 1. This compound | C7H7NO3 | CID 83103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. chembk.com [chembk.com]

- 4. chemscene.com [chemscene.com]

- 5. DE3536192A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 6. This compound|CAS 13073-29-5|For Research [benchchem.com]

An In-depth Technical Guide to 2-Methyl-6-nitrophenol: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Methyl-6-nitrophenol (CAS No: 13073-29-5), a versatile aromatic compound with applications in various chemical and biological fields. This document details its structural characteristics, physicochemical parameters, and spectral data. Furthermore, it outlines detailed experimental protocols for its synthesis and analysis by modern spectroscopic techniques. The guide also explores its known biological activities, including its antimicrobial and anti-inflammatory properties, and presents visual workflows to aid in experimental design and understanding.

Core Chemical and Physical Properties

This compound, also known as 6-nitro-o-cresol, is a yellow crystalline solid.[1] Its structure consists of a phenol ring substituted with a methyl group at position 2 and a nitro group at position 6.[1][2] This substitution pattern influences its chemical reactivity and physical properties.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory use.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₇NO₃ | [3] |

| Molecular Weight | 153.14 g/mol | [3] |

| Appearance | Light yellow to yellow crystalline solid | [1] |

| Melting Point | 68-70 °C | [2] |

| Boiling Point | 235.8 ± 20.0 °C at 760 mmHg | [4] |

| Density | 1.3 ± 0.1 g/cm³ | [4] |

| Solubility | Sparingly soluble in water (1.7 g/L at 25 °C) | [1] |

| pKa | 7.48 ± 0.24 (Predicted) | [1] |

| Flash Point | 104.0 ± 10.2 °C | [4] |

| CAS Number | 13073-29-5 | [3] |

Spectral Data Summary

Spectroscopic analysis is crucial for the identification and characterization of this compound. The following table provides an overview of its spectral characteristics.

| Spectroscopic Technique | Data Summary | Reference(s) |

| ¹H NMR | Spectra available, though specific peak assignments are not detailed in readily accessible literature. Expected signals for aromatic protons, a methyl group, and a hydroxyl proton. | [3] |

| ¹³C NMR | Spectra available. Expected signals for aromatic carbons, a methyl carbon, and carbons attached to the hydroxyl and nitro groups. | [3] |

| Infrared (IR) Spectroscopy | Gas-phase IR spectrum available from the NIST/EPA Gas-Phase Infrared Database. Key absorptions are expected for O-H, C-H (aromatic and aliphatic), C=C (aromatic), and N-O (nitro group) stretching and bending vibrations. | [5] |

| Mass Spectrometry (MS) | GC-MS data available. The molecular ion peak is expected at m/z 153. Fragmentation patterns would likely involve loss of the nitro group (NO₂), hydroxyl group (OH), and methyl group (CH₃). | [3] |

Synthesis and Experimental Protocols

This compound can be synthesized through various methods. The two most common routes are the nitration of o-cresol and the hydrolysis of 2-methyl-6-nitroaniline.

Synthesis via Hydrolysis of 2-Methyl-6-nitroaniline

This method provides a high yield and purity of the final product.

Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve 30.4 g (0.20 mol) of 2-methyl-6-nitroaniline in 500 ml of 5 N aqueous sodium hydroxide solution.

-

Heating: Heat the mixture to 170 °C and maintain this temperature for 50 hours with continuous stirring.

-

Acidification: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture with hydrochloric acid while cooling in an ice bath until the product precipitates.

-

Isolation: Collect the crystalline product by vacuum filtration and wash it thoroughly with cold water.

-

Drying: Dry the purified this compound to obtain the final product. The expected yield is approximately 95%.

Caption: Workflow for the synthesis of this compound.

Analytical Experimental Protocols

Accurate characterization of this compound requires standardized analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for ¹H and ¹³C NMR:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire the spectrum on a 300 MHz or higher NMR spectrometer. For ¹H NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

Protocol using KBr Pellet Method:

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[6]

-

Pellet Formation: Place the powder into a pellet die and press it under high pressure (typically 8-10 tons) to form a thin, transparent pellet.[2]

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Background Correction: Record a background spectrum using a blank KBr pellet and subtract it from the sample spectrum.[6]

Gas Chromatography-Mass Spectrometry (GC-MS)

General Protocol:

-

Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as dichloromethane or methanol.

-

Derivatization (Optional but Recommended): Due to the polar hydroxyl group, derivatization by silylation (e.g., with BSTFA) or acetylation can improve peak shape and volatility.[7]

-

GC Conditions: Inject a small volume (e.g., 1 µL) of the solution into a GC equipped with a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column). Use a temperature program that allows for the separation of the analyte from any impurities. A typical program might start at 60°C and ramp up to 300°C.[8]

-

MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range of m/z 40-400 to detect the molecular ion and characteristic fragment ions.

Caption: General workflow for the analytical characterization of this compound.

Biological Activity and Mechanism of Action

This compound has been investigated for several biological activities, primarily stemming from its phenolic structure.

Antimicrobial and Antifungal Activity

The compound exhibits antimicrobial properties against a range of bacterial strains.[1] The proposed mechanism of action involves the disruption of the bacterial cell membrane and interference with metabolic pathways.[1] The lipophilic nature of the molecule allows it to partition into the lipid bilayer of the cell membrane, leading to a loss of membrane integrity and function. The phenolic hydroxyl group can form hydrogen bonds with biological macromolecules, while the nitro group can be reduced to form reactive intermediates that interact with cellular components, contributing to its biocidal effects.[1][2]

Caption: Proposed mechanism of antimicrobial action for this compound.

Anti-inflammatory and Antioxidant Activities

Phenolic compounds are well-known for their antioxidant and anti-inflammatory properties. This compound has been investigated for these activities, likely acting as a free radical scavenger.[2] While specific signaling pathways have not been fully elucidated for this particular compound, many phenols exert their anti-inflammatory effects by modulating pathways such as the NF-κB signaling cascade.[9] By inhibiting the activation of NF-κB, these compounds can reduce the expression of pro-inflammatory cytokines and enzymes.

Safety and Handling

This compound is harmful if swallowed and causes skin and serious eye irritation.[10] It may also cause respiratory irritation.[10] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[4] It should be used in a well-ventilated area or a chemical fume hood.[4] Store in a cool, dry place away from oxidizing agents.[4]

This guide is intended for informational purposes for qualified professionals and does not constitute a comprehensive safety manual. Always consult the material safety data sheet (MSDS) before use.

References

- 1. pelletpressdiesets.com [pelletpressdiesets.com]

- 2. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 3. This compound | C7H7NO3 | CID 83103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C7H7NO3) [pubchemlite.lcsb.uni.lu]

- 5. Phenol, 2-methyl-6-nitro- [webbook.nist.gov]

- 6. shimadzu.com [shimadzu.com]

- 7. benchchem.com [benchchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. mdpi.com [mdpi.com]

- 10. youtube.com [youtube.com]

2-Methyl-6-nitrophenol molecular weight and formula

An In-depth Technical Guide to 2-Methyl-6-nitrophenol

This guide provides a comprehensive overview of the chemical and physical properties of this compound, with a focus on its molecular characteristics. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular and Physical Data

This compound, an important intermediate in various chemical syntheses, possesses the following key quantitative properties.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇NO₃ | [1][2][3][4] |

| Molecular Weight | 153.14 g/mol | [1][3] |

| Alternate Molecular Weight | 153.137 g/mol | |

| Appearance | Yellow crystalline solid | [2] |

| Purity | ≥95% to 98% | [3] |

| Storage Temperature | Room temperature, under inert atmosphere | [3] |

Experimental Protocols

The synthesis and analysis of this compound can be achieved through various established experimental procedures. Below are detailed methodologies for its preparation and characterization.

Synthesis of this compound

Method 1: From 2-Methyl-6-nitroaniline

A documented method for the synthesis of this compound involves the reaction of 2-methyl-6-nitroaniline with an aqueous solution of sodium hydroxide at an elevated temperature. This process is reported to yield the product in high purity and near-quantitative amounts.[1]

-

Reactants:

-

2-methyl-6-nitroaniline

-

Aqueous sodium hydroxide solution (15-20% by weight)

-

-

Procedure:

-

A mixture of 30.4 g (0.20 mol) of 2-methyl-6-nitroaniline and 500 ml of 5 normal sodium hydroxide solution is prepared.[1]

-

The mixture is heated to 170°C and maintained at this temperature for 50 hours.[1]

-

After the reaction period, the mixture is cooled.

-

The cooled reaction mixture is then acidified using hydrochloric acid, which causes the product to crystallize.[1]

-

The crystalline product is collected by suction filtration and washed with water.

-

Following drying, 29.0 g (0.189 mol) of this compound is obtained, corresponding to a yield of 95% of the theoretical maximum.[1]

-

Method 2: Nitration of o-Cresol

An alternative synthesis route is the nitration of o-cresol. This method can produce this compound as the main product, although yields may be lower and dependent on the solvent used. For instance, nitration in glacial acetic acid can yield the desired product at around 35% of the theoretical maximum, alongside other nitration and oxidation byproducts.[1]

Analytical Methods

The characterization of this compound can be performed using various spectroscopic techniques to confirm its identity and purity.

-

Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are valuable for identifying the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the molecular structure.

Logical Relationships in Synthesis

The synthesis of this compound from 2-methyl-6-nitroaniline can be visualized as a direct conversion process.

Caption: Synthesis pathway of this compound.

References

An In-depth Technical Guide to the Discovery and History of Nitrophenol Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrophenol compounds, a class of aromatic organic molecules, hold a significant place in the annals of chemical history and continue to be of great interest in contemporary research and industry. Characterized by a phenol group substituted with one or more nitro groups, these compounds exhibit a rich chemistry and a diverse range of applications, from their early use as synthetic dyes to their roles as chemical intermediates, pH indicators, and potent biological agents. This technical guide provides a comprehensive overview of the discovery, history, chemical properties, synthesis, and biological significance of nitrophenol compounds, with a particular focus on the mononitrophenol isomers.

Discovery and Historical Milestones

The story of nitrophenols is intrinsically linked to the development of organic chemistry in the 19th century, a period marked by the isolation of key aromatic compounds and the elucidation of fundamental reaction mechanisms.

The Precursors: Phenol and Nitration Chemistry

The journey to nitrophenols began with the discovery of their parent compound, phenol. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated phenol from coal tar, naming it "Karbolsäure" (carbolic acid).[1] A few years later, in 1841, the French chemist Auguste Laurent prepared pure phenol and, through his extensive work on the substitution reactions of aromatic compounds, laid the groundwork for understanding how functional groups could be introduced onto the benzene ring.[1][2][3][4][5]

Parallel to these developments, the technique of nitration was being established. In 1834, Eilhard Mitscherlich reported the first nitration of benzene, producing nitrobenzene by reacting benzene with fuming nitric acid.[6][7] This discovery was a critical step, demonstrating that a nitro group (-NO2) could be appended to an aromatic ring.

The Emergence of Nitrophenols

While a single, definitive date and discoverer for the very first synthesis of a nitrophenol compound are not clearly documented, it is widely accepted that the nitration of phenol to produce nitrophenols was an early and logical extension of the established nitration chemistry of benzene. With pure phenol available from the 1840s onwards, chemists of the era, likely including Laurent and his contemporaries, would have explored its reactivity with nitric acid.

The direct nitration of phenol yields a mixture of ortho-nitrophenol (2-nitrophenol) and para-nitrophenol (4-nitrophenol).[8] The hydroxyl group of phenol is a strongly activating, ortho, para-directing group, making the nitration of phenol a facile reaction. The synthesis of meta-nitrophenol (3-nitrophenol) is less straightforward and requires a different synthetic approach, typically involving the diazotization of m-nitroaniline.[9]

The latter half of the 19th century saw the rise of the synthetic dye industry, heavily influenced by the work of chemists like August Wilhelm von Hofmann .[10][11][12] While Hofmann is more directly associated with the chemistry of aniline and its derivatives, his extensive research on coal tar derivatives and aromatic compounds provided a crucial backdrop for the industrial production and utilization of nitrophenols as intermediates in the synthesis of dyes and other organic chemicals.[11][12]

Physicochemical Properties of Nitrophenol Isomers

The position of the nitro group relative to the hydroxyl group significantly influences the physical and chemical properties of the three mononitrophenol isomers. These differences are critical for their separation and have implications for their reactivity and biological activity.

| Property | o-Nitrophenol (2-Nitrophenol) | m-Nitrophenol (3-Nitrophenol) | p-Nitrophenol (4-Nitrophenol) |

| Molar Mass ( g/mol ) | 139.11 | 139.11 | 139.11 |

| Appearance | Light yellow crystalline solid[13] | Colorless to pale yellow solid[14] | Colorless to pale yellow crystals[15] |

| Melting Point (°C) | 44-45[13][14] | 97[16] | 113-114[8][15] |

| Boiling Point (°C) | 216[14] | Decomposes[17] | 279[15] |

| pKa (at 25 °C) | 7.23[18] | 8.36[17] | 7.15[8][15] |

| Solubility in Water (g/L at 20°C) | 2.1 | 13.5 | 11.6[15] |

| Solubility in Organic Solvents | Soluble in ethanol, ether[13] | Soluble in ethanol, ether | Very soluble in ethanol, ether, and acetone[15] |

Key Experimental Protocols

The synthesis and separation of nitrophenol isomers are classic experiments in organic chemistry that illustrate fundamental principles of electrophilic aromatic substitution and purification techniques.

Synthesis of o- and p-Nitrophenol by Nitration of Phenol

This protocol describes the direct nitration of phenol to produce a mixture of ortho- and para-nitrophenols.[19]

Materials:

-

Phenol

-

Concentrated Nitric Acid (68-70%)

-

Concentrated Sulfuric Acid

-

Distilled Water

-

Ice

-

Beakers

-

Erlenmeyer flask

-

Stirring rod

-

Dropping funnel

-

Buchner funnel and flask

-

Filter paper

Procedure:

-

In a 250 mL beaker, prepare a dilute solution of nitric acid by slowly adding 10 mL of concentrated nitric acid to 40 mL of distilled water, while cooling the beaker in an ice bath.

-

In a separate 100 mL beaker, dissolve 9.4 g of phenol in 20 mL of distilled water.

-

Slowly add the phenol solution dropwise to the cold, dilute nitric acid solution with constant stirring, maintaining the temperature of the reaction mixture below 20°C.

-

After the addition is complete, allow the reaction mixture to stand at room temperature for about 1 hour to ensure the completion of the reaction. A dark, oily layer of the nitrophenol mixture will separate.

-

Decant the upper aqueous layer. Wash the oily product mixture twice with 50 mL portions of cold water.

Separation of o- and p-Nitrophenol by Steam Distillation

The significant difference in the volatility of the ortho and para isomers, due to intramolecular versus intermolecular hydrogen bonding, allows for their effective separation by steam distillation.[20][21][22]

Materials:

-

Crude mixture of o- and p-nitrophenol

-

Steam distillation apparatus

-

Receiving flask

-

Heating mantle

-

Ice bath

Procedure:

-

Transfer the crude nitrophenol mixture to the distilling flask of the steam distillation apparatus.

-

Add approximately 100 mL of water to the flask.

-

Begin passing steam through the mixture while gently heating the distilling flask to prevent excessive condensation.

-

The o-nitrophenol, being steam volatile due to intramolecular hydrogen bonding, will co-distill with the steam. Collect the distillate, which will contain a yellow solid (o-nitrophenol), in a receiving flask cooled in an ice bath.

-

Continue the distillation until the distillate runs clear, indicating that all the o-nitrophenol has been collected.

-

Cool the collected distillate in an ice bath to fully crystallize the o-nitrophenol. Collect the crystals by vacuum filtration, wash with a small amount of cold water, and allow them to air dry.

-

The non-volatile p-nitrophenol remains in the distillation flask. Allow the residual solution to cool to room temperature, then cool it further in an ice bath to crystallize the p-nitrophenol.

-

Collect the p-nitrophenol crystals by vacuum filtration, wash with cold water, and recrystallize from hot water to purify.

Biological Significance and Signaling Pathways: Uncoupling of Oxidative Phosphorylation

Certain nitrophenol compounds, most notably 2,4-dinitrophenol (DNP), have profound biological effects due to their ability to act as uncouplers of oxidative phosphorylation.[4][16][18][23][24][25][26][27][28][29][30][31][32][33]

Historical Context: DNP as a Weight-Loss Drug

In the 1930s, DNP was introduced as a "miracle" weight-loss drug.[2][23][24] It was observed that exposure to DNP led to a significant increase in metabolic rate and subsequent weight loss.[23][24] However, the therapeutic window for DNP is dangerously narrow, and its use was associated with severe side effects, including hyperthermia, cataracts, and even death.[23][24] Consequently, it was banned for human consumption in the United States in 1938.[24]

Mechanism of Action: Protonophore Activity

DNP functions as a protonophore, a lipid-soluble molecule that can transport protons (H+) across the inner mitochondrial membrane.[8][18][27][29][30][34]

The process of oxidative phosphorylation relies on the establishment of a proton gradient across the inner mitochondrial membrane by the electron transport chain. This proton-motive force drives the synthesis of ATP by ATP synthase. DNP disrupts this process by providing an alternative pathway for protons to re-enter the mitochondrial matrix, bypassing ATP synthase.[18][28][29][32][33][34][35] This uncoupling of electron transport from ATP synthesis leads to the dissipation of the energy from the proton gradient as heat, which accounts for the hyperthermic effect of DNP.[23][24][27]

Signaling Pathway Diagram: Uncoupling of Oxidative Phosphorylation by DNP

Caption: Uncoupling of oxidative phosphorylation by DNP.

Experimental Workflow: Synthesis and Separation of Nitrophenols

Caption: Workflow for synthesis and separation of nitrophenols.

Conclusion

From their serendipitous discovery in the early days of organic chemistry to their multifaceted roles in modern science and industry, nitrophenol compounds have a rich and compelling history. Their synthesis and separation remain cornerstone experiments for illustrating fundamental chemical principles. Furthermore, the potent biological activity of compounds like 2,4-dinitrophenol provides a stark reminder of the fine line between therapeutic potential and toxicity, offering valuable lessons for contemporary drug development. The continued study of nitrophenols and their derivatives promises to yield further insights into chemical reactivity, biological processes, and the development of novel applications.

References

- 1. Phenol - Wikipedia [en.wikipedia.org]

- 2. Auguste Laurent | French Chemist & Organic Compound Pioneer | Britannica [britannica.com]

- 3. researchgate.net [researchgate.net]

- 4. Auguste_Laurent [chemeurope.com]

- 5. Laurent Auguste : Mineralogical Record [mineralogicalrecord.com]

- 6. researchgate.net [researchgate.net]

- 7. rushim.ru [rushim.ru]

- 8. Targeting dinitrophenol to mitochondria: limitations to the development of a self-limiting mitochondrial protonophore - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. August Wilhelm von Hofmann - Wikipedia [en.wikipedia.org]

- 12. August Wilhelm von Hofmann | Organic Chemistry, Synthesis, Dye Chemistry | Britannica [britannica.com]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. atsdr.cdc.gov [atsdr.cdc.gov]

- 15. 4-Nitrophenol - Wikipedia [en.wikipedia.org]

- 16. Nitrophenol - Wikipedia [en.wikipedia.org]

- 17. 3-Nitrophenol | C6H5NO3 | CID 11137 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. paspk.org [paspk.org]

- 20. Separation of onitrophenol from the mixture of o and class 12 chemistry CBSE [vedantu.com]

- 21. `p-`nitrophenol and `o-`nitrophenol are separated by [allen.in]

- 22. During steam distillation of a mixture of O− nitrophenol and p – nitrophenol, which of thestatement is false [infinitylearn.com]

- 23. 4-Nitrophenol | C6H5NO3 | CID 980 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. quora.com [quora.com]

- 25. Rapid stimulation of glucose transport by mitochondrial uncoupling depends in part on cytosolic Ca2+ and cPKC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Direct readout protonophore induced selective uncoupling and dysfunction of individual mitochondria within cancer cells - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 27. researchgate.net [researchgate.net]

- 28. Liposomal Form of 2,4-Dinitrophenol Lipophilic Derivatives as a Promising Therapeutic Agent for ATP Synthesis Inhibition [mdpi.com]

- 29. Uncouplers of Oxidative Phosphorylation Can Enhance a Fas Death Signal - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Mitochondrial Uncoupling Proteins (UCP1-UCP3) and Adenine Nucleotide Translocase (ANT1) Enhance the Protonophoric Action of 2,4-Dinitrophenol in Mitochondria and Planar Bilayer Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Solved The uncoupler dinitrophenol (DNP) prevents ATP | Chegg.com [chegg.com]

- 32. quora.com [quora.com]

- 33. homework.study.com [homework.study.com]

- 34. mdpi.com [mdpi.com]

- 35. youtube.com [youtube.com]

An In-depth Technical Guide on the Potential Biological Activities of 2-Methyl-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-nitrophenol, a nitrophenolic derivative, has garnered interest in the scientific community for its potential biological activities. This technical guide provides a comprehensive overview of its synthesis, and known and potential biological effects, including antimicrobial, acetylcholinesterase inhibitory, antioxidant, and cytotoxic properties. The information is presented with detailed experimental protocols and data summaries to facilitate further research and development.

Chemical and Physical Properties

| Property | Value | Reference |

| IUPAC Name | This compound | [1] |

| Synonyms | 6-Nitro-o-cresol, 6-Nitro-2-methylphenol | [1] |

| CAS Number | 13073-29-5 | [1] |

| Molecular Formula | C₇H₇NO₃ | [1] |

| Molecular Weight | 153.14 g/mol | [1] |

| Appearance | White-like or light brown crystalline powder | [2] |

| Melting Point | 68-69 °C | [3] |

| Solubility | Sparingly soluble in water (1.7 g/L at 25°C) | [2] |

| pKa | 7.48 ± 0.24 (Predicted) | [2] |

Synthesis of this compound

Several methods for the synthesis of this compound have been reported. A common approach involves the nitration of o-cresol. Another method starts from 2-methyl-6-nitroaniline.

Synthesis from 2-Methyl-6-nitroaniline

A high-yield synthesis involves the reaction of 2-methyl-6-nitroaniline with aqueous sodium hydroxide solution at an elevated temperature.[4]

Caption: Synthesis of this compound from 2-methyl-6-nitroaniline.

Experimental Protocol

Materials:

-

2-Methyl-6-nitroaniline

-

5 N Sodium hydroxide (NaOH) solution

-

Hydrochloric acid (HCl)

Procedure: [4]

-

Suspend 30.4 g (0.20 mol) of 2-methyl-6-nitroaniline in 500 ml of 5 N aqueous sodium hydroxide solution.

-

Heat the mixture to 170°C and maintain this temperature for 50 hours.

-

After cooling, acidify the reaction mixture with hydrochloric acid while cooling.

-

Collect the resulting crystalline product by suction filtration and wash with water.

-

Dry the product to obtain this compound.

This method has been reported to yield the product in approximately 95% of the theoretical yield.[4]

Biological Activities

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against pathogenic bacteria.

Quantitative Data

| Microorganism | MIC (µg/mL) | Reference |

| Escherichia coli | 50 | [3] |

| Staphylococcus aureus | 40 | [3] |

Proposed Mechanism of Action

The antimicrobial activity of phenolic compounds is often attributed to their ability to disrupt the microbial cell membrane, leading to leakage of intracellular components and ultimately cell death. The lipophilic nature of the molecule allows it to partition into the lipid bilayer of the cell membrane, disrupting its integrity and function. The nitro group can also be reduced to form reactive intermediates that can damage cellular components.

Caption: Proposed antimicrobial mechanism of this compound.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

Materials:

-

This compound

-

Bacterial strains (E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the compound in MHB in a 96-well plate to achieve a range of concentrations.

-

Inoculate each well with a standardized bacterial suspension (approximately 5 x 10⁵ CFU/mL).

-

Include positive (bacteria in MHB) and negative (MHB only) controls.

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth, as observed visually or by measuring the optical density at 600 nm.

Acetylcholinesterase (AChE) Inhibition

This compound has been shown to inhibit acetylcholinesterase, an enzyme critical for neurotransmission.

Quantitative Data

| Assay | Concentration | % Inhibition | Reference |

| AChE activity in rat brain homogenates | >100 µg/mL | ~60% | [3] |

Experimental Protocol: Ellman's Method for AChE Inhibition

Materials:

-

Acetylcholinesterase (from electric eel or other source)

-

Acetylthiocholine iodide (ATCI)

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

-

Phosphate buffer (e.g., 0.1 M, pH 8.0)

-

This compound

-

96-well microtiter plate

-

Microplate reader

Procedure: [5]

-

Prepare solutions of AChE, ATCI, and DTNB in phosphate buffer.

-

In a 96-well plate, add phosphate buffer, DTNB solution, and different concentrations of this compound.

-

Add the AChE solution to initiate the pre-incubation with the inhibitor. Incubate for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding the ATCI substrate.

-

Immediately measure the absorbance at 412 nm at regular intervals for a set duration (e.g., 5 minutes) to determine the reaction rate.

-

The percentage of inhibition is calculated using the formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100

-

The IC₅₀ value can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for determining acetylcholinesterase inhibition.

Antioxidant Potential

While specific studies on the antioxidant activity of this compound are limited, nitrophenolic compounds, in general, are known to possess antioxidant properties. The phenolic hydroxyl group can donate a hydrogen atom to scavenge free radicals.

Experimental Protocols for Antioxidant Assays

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: [6]

-

Prepare a stock solution of this compound in methanol.

-

Prepare a fresh solution of DPPH in methanol (e.g., 0.1 mM).

-

In a 96-well plate, mix different concentrations of the test compound with the DPPH solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

The percentage of scavenging activity is calculated, and the IC₅₀ value is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay: [6]

-

Prepare the FRAP reagent by mixing acetate buffer (pH 3.6), TPTZ solution, and FeCl₃ solution.

-

Warm the FRAP reagent to 37°C.

-

Mix different concentrations of this compound with the FRAP reagent.

-

Incubate at 37°C for a specific time (e.g., 30 minutes).

-

Measure the absorbance of the blue-colored complex at 593 nm.

-

The antioxidant capacity is determined by comparing the absorbance to a standard curve of FeSO₄.

Potential Involvement in Cellular Signaling

Phenolic compounds are known to modulate various cellular signaling pathways, particularly those involved in inflammation, such as the NF-κB and MAPK pathways. While direct evidence for this compound is lacking, its structural similarity to other bioactive phenols suggests a potential for such interactions.

Caption: Potential modulation of inflammatory signaling by this compound.

Cytotoxicity

While possessing potential therapeutic benefits, it is crucial to consider the cytotoxic effects of this compound. Studies on nitrophenols have indicated potential for cytotoxicity, particularly at higher concentrations.[7]

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-

Human cell line (e.g., HeLa, HepG2)

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specific duration (e.g., 24, 48, or 72 hours).

-

After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

Cell viability is expressed as a percentage of the untreated control, and the IC₅₀ value is calculated.

Summary and Future Outlook

This compound is a compound with demonstrable antimicrobial and acetylcholinesterase inhibitory activities. Its potential as an antioxidant and modulator of inflammatory pathways warrants further investigation. This guide provides a foundational framework for researchers by summarizing existing data and detailing relevant experimental protocols.

Future research should focus on:

-

Elucidating the precise molecular mechanisms underlying its biological activities.

-

Conducting comprehensive in vitro and in vivo studies to determine its therapeutic potential and toxicological profile.

-

Synthesizing and evaluating derivatives of this compound to optimize its biological activity and reduce potential toxicity.

-

Investigating its effects on a broader range of microbial strains and cell lines.

By systematically exploring these avenues, the full therapeutic potential of this compound can be better understood and potentially harnessed for the development of new therapeutic agents.

References

- 1. This compound | C7H7NO3 | CID 83103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. chemscene.com [chemscene.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Aminobenzylated 4-Nitrophenols as Antibacterial Agents Obtained from 5-Nitrosalicylaldehyde through a Petasis Borono–Mannich Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In Vitro Screening for Acetylcholinesterase Inhibition and Antioxidant Activity of Quercus suber Cork and Corkback Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Cytotoxicity and oxidative stress induced by atmospheric mono-nitrophenols in human lung cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 2-Methyl-6-nitrophenol

This technical guide provides a comprehensive overview of the primary synthetic routes for 2-Methyl-6-nitrophenol, a key intermediate in the production of dyes, pharmaceuticals, and agrochemicals.[1] This document is intended for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, comparative data, and visual representations of the synthetic pathways.

Introduction

This compound, also known as 6-nitro-o-cresol, is a yellow crystalline solid with the chemical formula C₇H₇NO₃.[1][2] Its synthesis is of significant interest due to its utility as a precursor in various chemical industries. The primary methods for its preparation involve the direct nitration of o-cresol or synthesis from 2-methyl-6-nitroaniline. Each route presents distinct advantages and challenges in terms of yield, purity, and scalability.

Synthetic Pathways

There are two principal methods for the synthesis of this compound:

-

Method A: Nitration of o-Cresol: This is a direct approach where o-cresol is reacted with a nitrating agent. However, this method often results in a mixture of isomers, primarily 2-methyl-4-nitrophenol and this compound, along with potential dinitration products.[3][4] The ratio of these isomers is highly dependent on the reaction conditions.

-

Method B: From 2-Methyl-6-nitroaniline: This two-step approach involves the conversion of 2-methyl-6-nitroaniline to the target phenol. This can be achieved either through a diazotization reaction followed by hydrolysis or by direct reaction with aqueous sodium hydroxide at elevated temperatures. The latter has been reported to produce this compound in nearly quantitative yield and high purity.[3]

Signaling Pathway for Nitration of o-Cresol

Caption: Nitration of o-cresol yields a mixture of products.

Synthesis Pathway from 2-Methyl-6-nitroaniline

Caption: Two routes for the synthesis from 2-methyl-6-nitroaniline.

Quantitative Data Comparison

The choice of synthetic route significantly impacts the yield and purity of the final product. The following tables summarize the quantitative data from various reported methods.

| Method | Starting Material | Solvent/Reagent | Temperature | Yield | Reference |

| Nitration of o-Cresol | o-Cresol | Benzene | - | 25% (by-product) | [3] |

| Nitration of o-Cresol | o-Cresol | Glacial Acetic Acid | - | 35% (main product) | [3] |

| Nitration of o-Cresol | o-Cresol | Acetic Anhydride | -60 °C | 23% | [3] |

| Diazotization | 2-Methyl-6-nitroaniline | Nitrous Acid, then hydrolysis | - | 74% | [3] |

| Aqueous NaOH Reaction | 2-Methyl-6-nitroaniline | 5N Aqueous Sodium Hydroxide | 170 °C | 95% | [3] |

Table 1: Comparison of Yields for Different Synthetic Methods.

| Parameter | Value |

| Molecular Formula | C₇H₇NO₃ |

| Molecular Weight | 153.14 g/mol |

| Appearance | Yellow crystalline solid |

| Melting Point | 69-69.5 °C |

| Solubility | Sparingly soluble in water (1.7 g/L at 25 °C) |

Table 2: Physicochemical Properties of this compound.[1][2]

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Synthesis from 2-Methyl-6-nitroaniline via Aqueous NaOH Reaction

This method is recommended for achieving a high yield and purity of this compound.[3]

Materials:

-

2-Methyl-6-nitroaniline (30.4 g, 0.20 mol)

-

5N Sodium Hydroxide Solution (500 ml)

-

Hydrochloric Acid (concentrated)

-

Distilled Water

Procedure:

-

A mixture of 30.4 g (0.20 mol) of 2-methyl-6-nitroaniline in 500 ml of 5 normal sodium hydroxide solution is prepared in a suitable reaction vessel.

-

The mixture is heated to 170 °C.

-

The reaction is held at this temperature for 50 hours.

-

After the reaction period, the mixture is cooled to room temperature.

-

The reaction mixture is then acidified with cooling using hydrochloric acid.

-

The resulting crystalline product is collected by suction filtration.

-

The collected solid is washed with water.

-

The product is dried to obtain 29.0 g (0.189 mol, 95% of theory) of this compound with a melting point of 69-69.5 °C.

Experimental Workflow for Protocol 1

Caption: Workflow for the synthesis from 2-methyl-6-nitroaniline.

Conclusion

The synthesis of this compound can be effectively achieved through multiple routes. While the direct nitration of o-cresol is a more direct method, it suffers from the formation of isomeric by-products, leading to lower yields of the desired compound. The synthesis from 2-methyl-6-nitroaniline, particularly through the reaction with aqueous sodium hydroxide at high temperatures, offers a significantly higher yield and purity. This makes it the preferred method for laboratory and potential industrial-scale production where a high-purity product is required. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting the most appropriate synthetic strategy for their specific needs.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | C7H7NO3 | CID 83103 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. DE3536192A1 - Process for the preparation of this compound - Google Patents [patents.google.com]

- 4. VII.—Nitro-derivatives of o-cresol - Journal of the Chemical Society, Transactions (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide on the Core Mechanism of Action of 2-Methyl-6-nitrophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-6-nitrophenol (2M6NP), a nitrophenolic compound, has garnered scientific interest due to its diverse biological activities. This technical guide provides a comprehensive overview of the current understanding of its mechanism of action, focusing on its effects as an antimicrobial agent, an acetylcholinesterase inhibitor, and an antioxidant. This document synthesizes available quantitative data, details relevant experimental protocols, and presents visual representations of the key pathways and workflows to support further research and development efforts.

Introduction

This compound (C₇H₇NO₃), also known as 6-nitro-o-cresol, is a yellow crystalline solid with applications as a pesticide and a dye intermediate.[1] Its biological activities, including antimicrobial, antioxidant, and enzyme inhibitory properties, suggest its potential for broader applications in pharmacology and drug development.[1][2] This guide delves into the molecular mechanisms underpinning these effects, providing a technical resource for the scientific community.

Antimicrobial Mechanism of Action

This compound exhibits notable antimicrobial activity against a range of pathogenic bacteria. The primary mechanism is believed to be the disruption of the bacterial cell membrane integrity and interference with essential metabolic pathways.[2]

Disruption of Bacterial Cell Membrane

The lipophilic nature of 2M6NP allows it to intercalate into the bacterial cell membrane, leading to a loss of structural integrity and function. This disruption can impair vital processes such as maintaining the proton motive force, nutrient transport, and cellular respiration, ultimately leading to bacterial cell death.

Quantitative Antimicrobial Activity

The antimicrobial efficacy of 2M6NP has been quantified using the Minimum Inhibitory Concentration (MIC) assay, which determines the lowest concentration of a substance that prevents visible growth of a microorganism.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

| Escherichia coli | 50 µg/mL |

| Staphylococcus aureus | 40 µg/mL |

| Table 1: Minimum Inhibitory Concentration (MIC) of this compound against common pathogenic bacteria. |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The following is a generalized broth microdilution protocol for determining the MIC of 2M6NP.

Materials:

-

This compound (2M6NP) stock solution

-

Bacterial strains (e.g., E. coli, S. aureus)

-

Mueller-Hinton Broth (MHB) or other suitable broth medium

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strain overnight in the appropriate broth.

-

Dilute the overnight culture to achieve a standardized inoculum density, typically 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

-

Further dilute the standardized suspension to a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Serial Dilution of 2M6NP:

-

Prepare a two-fold serial dilution of the 2M6NP stock solution in the 96-well plate using MHB. The concentration range should be selected to bracket the expected MIC.

-

-

Inoculation:

-

Add the prepared bacterial inoculum to each well containing the serially diluted 2M6NP.

-

Include a positive control well (broth with inoculum, no 2M6NP) and a negative control well (broth only).

-

-

Incubation:

-

Incubate the microtiter plate at 35-37°C for 16-20 hours.

-

-

Determination of MIC:

-

After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of 2M6NP at which there is no visible bacterial growth.

-

Alternatively, the optical density (OD) at 600 nm can be measured using a microplate reader.

-

Figure 1: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay.

Acetylcholinesterase Inhibition

This compound has been identified as an inhibitor of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine in the nervous system. Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, which can have significant physiological effects.

Mechanism of Inhibition

The precise kinetic mechanism of AChE inhibition by 2M6NP (e.g., competitive, non-competitive, or mixed) has not been fully elucidated in the available literature. However, it is known to significantly reduce the enzymatic activity of AChE.

Quantitative Acetylcholinesterase Inhibition

The inhibitory effect of 2M6NP on AChE has been quantified as a percentage of inhibition at a specific concentration.

| Compound | Concentration | AChE Inhibition (%) |

| This compound | >100 µg/mL | ~60% |

| Table 2: Acetylcholinesterase (AChE) inhibition by this compound. |

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)